(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Overview
Description
Synthesis Analysis
While the exact synthesis of this compound is not mentioned in the search results, similar compounds have been synthesized through various methods. For example, a two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Scientific Research Applications
Environmental Fate and Sorption
Compounds structurally similar to the queried chemical, especially those related to herbicides like 2,4-D and its derivatives, have been extensively studied for their environmental fate, sorption to soil and organic matter, and potential for pollution and contamination of natural water sources. For instance, research on the sorption of phenoxy herbicides (which share a biphenyl moiety similar to the compound of interest) highlights the significant role of soil organic matter and iron oxides as sorbents, providing insights into environmental remediation strategies (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Protection
Studies on the treatment of wastewater containing complex organic compounds, including those similar to the queried compound, focus on the removal of toxic pollutants through advanced treatment processes. These insights are crucial for preventing environmental pollution and protecting aquatic ecosystems (Goodwin, Carra, Campo, & Soares, 2018).
Pharmacological Applications
The pharmacological properties of compounds structurally related to "(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid" have been explored for various therapeutic uses. Research on synthetic phenolic antioxidants, for instance, provides a foundation for understanding the potential antioxidative and protective effects against oxidative stress, which could be relevant for drug development (Liu & Mabury, 2020).
Analytical and Synthetic Chemistry
The synthesis and analysis of complex organic compounds, including derivatives and analogs of the specified molecule, are critical for expanding the chemical knowledge base and facilitating the development of new materials and drugs. Studies on the practical synthesis of related biphenyl compounds offer insights into methodological advancements and challenges in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
properties
IUPAC Name |
(2R,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(22(26)27)13-19(23-20(24)11-12-21(23)25)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,26,27)/t15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDRJPZNLPSUPV-BEFAXECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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